2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine
CAS No.: 653584-57-7
Cat. No.: VC16792692
Molecular Formula: C17H25N
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653584-57-7 |
|---|---|
| Molecular Formula | C17H25N |
| Molecular Weight | 243.4 g/mol |
| IUPAC Name | 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine |
| Standard InChI | InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3 |
| Standard InChI Key | HHRXKMWJQPUDTC-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(CC=CCCC1=CC=CC=C1)CN(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The IUPAC name 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine systematically describes its structure:
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A seven-carbon hept-4-enyl chain () forms the backbone.
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A phenyl group () is attached at the seventh carbon.
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An ethylidene group () branches from the second carbon.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Table 1: Key Identifiers of 2-Ethylidene-N,N-Dimethyl-7-Phenylhept-4-en-1-Amine
| Property | Value | Source |
|---|---|---|
| CAS No. | 653584-57-7 | |
| Molecular Formula | ||
| Molecular Weight | 243.4 g/mol | |
| SMILES | CC=C(CC=CCCC1=CC=CC=C1)CN(C)C | |
| InChIKey | HHRXKMWJQPUDTC-UHFFFAOYSA-N |
Synthesis and Preparation
Hypothetical Synthetic Pathways
While no explicit synthesis protocols for this compound are documented, analogous unsaturated amines are typically synthesized via:
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Alkylation Reactions: Reacting primary amines with alkyl halides or sulfates in the presence of bases. For example, dimethyl sulfate could methylate a primary amine intermediate .
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Condensation Reactions: Aldehydes or ketones may condense with amines to form imines, followed by reduction to secondary amines.
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Cross-Metathesis: Olefin metathesis could position the ethylidene group selectively .
The ethylidene group’s stereochemistry (E/Z) remains unspecified in available literature, presenting a challenge for reproducibility.
Physicochemical Properties
Experimental and Predicted Data
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LogP (Partition Coefficient): 4.07, indicating high lipophilicity .
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Polar Surface Area (PSA): 3.24 Ų, suggesting low polarity and poor water solubility .
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Stability: The conjugated double bond (hept-4-enyl) may confer susceptibility to oxidative degradation.
Research Gaps and Future Directions
Priority Investigations
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Synthesis Optimization: Developing stereoselective routes to control ethylidene configuration.
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Spectroscopic Characterization: NMR and X-ray crystallography to resolve structural ambiguities.
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Biological Screening: Assessing toxicity, receptor binding, and antimicrobial efficacy.
Computational Modeling
QSAR (Quantitative Structure-Activity Relationship) studies could predict bioactivity and guide derivative design .
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